1H-Pyrazole-1-acetic acid, 4-(ethoxycarbonyl)-, 1,1-dimethylethyl ester

Description

Structure and Synthesis:

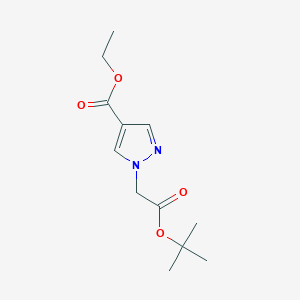

This compound is a pyrazole derivative featuring a pyrazole core substituted with an ethoxycarbonyl group at position 4 and a tert-butyl ester-linked acetic acid moiety at position 1. Its synthesis involves a multi-step process:

Initial Formation: Acetoacetic ester reacts with triethyl orthoformate in acetic anhydride to yield ethoxymethylene intermediates .

Pyrazole Ring Closure: Reaction with hydrazine hydrate generates ethyl 1H-pyrazole-4-carboxylate .

Substitution and Functionalization: Subsequent treatment with dimethyl sulfate, saponification (NaOH), and acidification (HCl) produces intermediate carboxylic acids. These are converted to acid chlorides (using SOCl₂) and finally coupled with amines or isoxazol-3-ol to form carboxamides or carboxylates .

Properties

IUPAC Name |

ethyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-5-17-11(16)9-6-13-14(7-9)8-10(15)18-12(2,3)4/h6-7H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWQJJPKOKXUDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732384 | |

| Record name | Ethyl 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611238-75-6 | |

| Record name | Ethyl 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-1-acetic acid, 4-(ethoxycarbonyl)-, 1,1-dimethylethyl ester typically involves the reaction of pyrazole derivatives with acetic acid and ethoxycarbonylating agents. One common method involves the esterification of 1H-pyrazole-1-acetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-1-acetic acid, 4-(ethoxycarbonyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties:

- Antimicrobial Properties : Studies have shown that pyrazole derivatives possess antibacterial effects against pathogens like E. coli and Staphylococcus aureus. The presence of specific functional groups enhances their efficacy .

- Anti-inflammatory Activity : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in developing anti-inflammatory drugs .

Medicinal Chemistry

As a precursor for pharmaceutical agents, this compound has been explored for its ability to modulate specific biological targets:

- Enzyme Inhibition : It has been studied for its interactions with enzymes linked to inflammation, potentially leading to new treatments for inflammatory diseases .

Industrial Applications

In addition to its biological applications, the compound is utilized in the production of specialty chemicals and materials:

- Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules.

- Polymer Production : The compound can be employed in creating polymers and coatings due to its unique chemical properties .

Case Studies

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-acetic acid, 4-(ethoxycarbonyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Key Characteristics :

- Functional Groups : Ethoxycarbonyl (electron-withdrawing) and tert-butyl ester (bulky, sterically hindering group).

- Applications : Intermediate in pharmaceuticals and agrochemicals due to its reactive pyrazole core.

Structural Analogues

4-Azidomethyl-1-methyl(aryl)-1H-pyrazole-3-carboxylic Acid Ethyl Esters

- Structure : Pyrazole ring with azidomethyl and ethyl ester groups.

- Synthesis : NaN₃-mediated substitution of 4-chloromethylpyrazole in DMF at 50°C .

- Key Differences :

1H-BenziMidazole-1-carboxylic acid, 4-(bromomethyl)-6-chloro-, 1,1-dimethylethyl ester

- Structure : Benzimidazole core with bromomethyl and chloro substituents.

- Key Differences :

1H-Pyrazole-1,4-dicarboxylic acid, 1-(1,1-dimethylethyl) ester

- Structure : Pyrazole with tert-butyl ester and free carboxylic acid at position 4.

- Key Differences :

- Acidity : Free carboxylic acid enhances solubility in polar solvents, unlike the ethoxycarbonyl group in the target compound .

Biological Activity

1H-Pyrazole-1-acetic acid, 4-(ethoxycarbonyl)-, 1,1-dimethylethyl ester (CAS No. 611238-75-6) is a chemical compound with the molecular formula C12H18N2O4 and a molecular weight of 254.28 g/mol. This compound has gained attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O4 |

| Molecular Weight | 254.28 g/mol |

| Boiling Point | 348.3 ± 22.0 °C (Predicted) |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) |

| pKa | -0.53 ± 0.10 (Predicted) |

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 1H-Pyrazole-1-acetic acid, exhibit a range of antimicrobial activities. A study highlighted that compounds derived from the pyrazole nucleus possess significant antibacterial effects against various pathogens, including E. coli and Staphylococcus aureus . The presence of specific functional groups within the pyrazole structure appears to enhance its antimicrobial efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in several studies. For instance, certain pyrazole derivatives have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone . This suggests that 1H-Pyrazole-1-acetic acid may serve as a lead compound for developing new anti-inflammatory agents.

The mechanism by which 1H-Pyrazole-1-acetic acid exerts its biological effects involves interactions with specific enzymes and receptors. It is believed to inhibit pathways associated with inflammation and microbial resistance by modulating enzyme activity . The compound may also affect cellular signaling pathways relevant to cancer progression and immune response.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:

- Antibacterial Activity : A novel series of pyrazole compounds were synthesized and tested against standard bacterial strains, revealing significant antibacterial potency compared to conventional antibiotics .

- Anti-inflammatory Activity : In vivo studies demonstrated that certain derivatives significantly reduced carrageenan-induced edema in mice, indicating strong anti-inflammatory properties .

- Cancer Research : Some pyrazole derivatives have been explored for their anticancer properties, showing inhibition of key signaling pathways involved in tumor growth .

Summary of Research Findings

Q & A

Basic: What are the optimized synthetic routes for 1H-Pyrazole-1-acetic acid, 4-(ethoxycarbonyl)-, 1,1-dimethylethyl ester?

Methodological Answer:

The synthesis of pyrazole derivatives often involves cyclocondensation or nucleophilic substitution. For instance, azidomethyl intermediates can be synthesized using sodium azide (NaN₃) in DMF at 50°C, followed by quenching with ice water and recrystallization from ethanol for purification . Alternatively, cyclocondensation of 1,3-dicarbonyl compounds with hydrazines in THF under reflux conditions (5 hours) yields pyrazole cores, with subsequent esterification using tert-butyl groups for protection . Key steps include solvent selection (e.g., DMF for polar intermediates) and catalyst optimization (e.g., iodine for cyclization) .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Post-synthesis characterization requires a combination of techniques:

- NMR Spectroscopy : To confirm regiochemistry and substituent positions (e.g., pyrazole ring protons typically appear at δ 6.5–8.5 ppm) .

- HPLC/MS : For purity assessment (>95% purity threshold) and molecular weight confirmation .

- Elemental Analysis : To verify C, H, N, and O content against theoretical values .

- X-ray Crystallography : Optional for unambiguous structural determination if single crystals are obtained .

Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:

Discrepancies in NMR or mass spectra may arise from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism) .

- 2D NMR (COSY, HSQC) : To assign proton-proton and proton-carbon correlations, resolving overlapping signals .

- Recrystallization : Repurification using solvents like ethanol or toluene to remove byproducts .

- Isotopic Labeling : For ambiguous mass fragments, deuterated analogs can clarify fragmentation pathways .

Advanced: What catalytic systems improve reaction efficiency in pyrazole functionalization?

Methodological Answer:

Catalyst choice impacts yield and regioselectivity:

- NaN₃ in DMF : Enhances nucleophilic substitution for azide incorporation at the pyrazole 4-position .

- Iodine : Facilitates cyclocondensation of 1,3-dicarbonyls with hydrazines via Lewis acid activation .

- Phase-Transfer Catalysts : For biphasic reactions (e.g., TBAB in water/CH₂Cl₂), improving reaction rates .

- Microwave Irradiation : Reduces reaction times (e.g., from 5 hours to 30 minutes) for high-throughput synthesis .

Advanced: How to design pyrazole derivatives for enhanced biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies guide derivatization:

- Electron-Withdrawing Groups : Ethoxycarbonyl at C4 increases electrophilicity, enhancing interactions with biological targets .

- Steric Effects : The 1,1-dimethylethyl ester group improves metabolic stability by hindering esterase cleavage .

- Boronic Acid Pinacol Esters : Introduce cross-coupling handles (e.g., Suzuki-Miyaura) for bioconjugation .

- In Silico Docking : Predict binding affinities to target proteins (e.g., kinases) before synthesis .

Stability: How to ensure compound stability during long-term storage?

Methodological Answer:

- Storage Conditions : Store in sealed containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis .

- Solvent Selection : Avoid protic solvents (e.g., water); use anhydrous DMSO or acetonitrile for stock solutions .

- Stability Monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect degradation products .

Mechanistic: What is the role of solvent polarity in pyrazole synthesis?

Methodological Answer:

Solvent polarity influences reaction pathways:

- DMF : Stabilizes transition states in SN2 reactions (e.g., azide substitution) via high polarity .

- THF : Facilitates cyclization by solubilizing intermediates without competing nucleophilic activity .

- Chlorobenzene : Used in high-temperature reactions (100–110°C) for phosphonate ester formation .

Analytical: Which techniques are critical for confirming enantiomeric purity?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to separate enantiomers .

- Optical Rotation : Compare [α]D values with literature data for known enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration by correlating Cotton effects with computational models .

Pharmacological: How to assess in vitro activity of pyrazole derivatives?

Methodological Answer:

- Enzyme Assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based protocols .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate potency .

- Metabolic Stability : Incubate with liver microsomes to quantify half-life and CYP450 interactions .

Data Analysis: What strategies address conflicting biological activity data?

Methodological Answer:

- Dose-Response Curves : Repeat assays with varying concentrations (e.g., 1 nM–100 µM) to confirm reproducibility .

- Counter-Screens : Test against related off-target proteins to rule out nonspecific effects .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 1-ethyl-4-nitro derivatives) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.